mGluR2 Antagonist Target Engagement – Target Compound vs. Phenyl Analog (CAS 318238‑07‑2)
The target compound is explicitly annotated as an mGluR2 antagonist in the Therapeutic Target Database based on Taisho Pharmaceutical's patent disclosures, whereas the closely related N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine (CAS 318238‑07‑2), which lacks the chloropyridine moiety, is not associated with any mGluR2 activity. This demonstrates that the 6-chloropyridin-2-yl group is essential for mGluR2 engagement, consistent with the patent SAR showing that heteroaryl N1-substituents with a hydrogen-bond-accepting pyridine nitrogen are required for antagonism [1][2].
| Evidence Dimension | mGluR2 antagonist activity annotation |
|---|---|
| Target Compound Data | Annotated mGluR2 antagonist (TTD Drug ID D08JPW) |
| Comparator Or Baseline | N-methyl-4-nitro-1-phenyl-1H-pyrazol-5-amine (CAS 318238-07-2): no mGluR2 activity reported |
| Quantified Difference | Qualitative target engagement: mGluR2 antagonist vs. not annotated |
| Conditions | Literature and patent annotation survey |
Why This Matters
For procurement decisions in mGluR2-focused CNS programs, this compound is distinguishable from the phenyl analog because it carries a demonstrated biological annotation linked to a specific patent estate, reducing the risk of acquiring an inactive structural mimic.
- [1] TTD Drug Database. (2025). N-substituted pyrazole derivative 1 (Drug ID: D08JPW). Target: Metabotropic glutamate receptor 2 (mGluR2) Antagonist. https://ttd.idrblab.cn/data/drug/details/D08JPW View Source
- [2] Taisho Pharmaceutical Co., Ltd. (2013). Heteroaryl-pyrazole derivative – US Patent Application 13/814869. Structural requirements for mGluR2 antagonism. https://www.freepatentsonline.com/y2013/0137865.html View Source
